Palmitoylcholinchlorid

Übersicht

Beschreibung

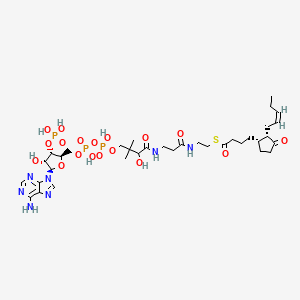

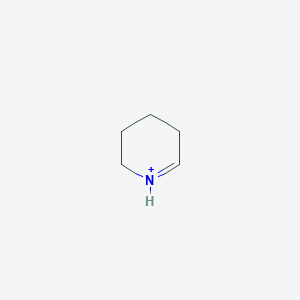

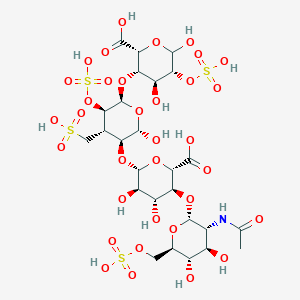

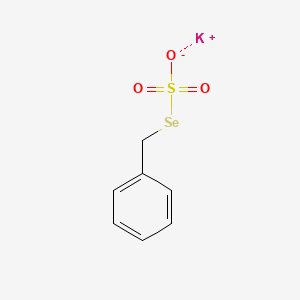

Palmitoylcholine (chloride) is an acyl choline compound with the chemical formula C21H44NO2 • Cl. It is known for its ability to inhibit protein kinase C activity and induce hemolysis in rat erythrocytes .

Wissenschaftliche Forschungsanwendungen

Palmitoylcholin (Chlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

5. Wirkmechanismus

Palmitoylcholin (Chlorid) übt seine Wirkungen aus, indem es durch die Kalziumionen-abhängige Hydrolyse von Phosphatidylinositol-Monoschichten den Membranstress und die Enzymaktivität reduziert . Dieser Mechanismus beinhaltet die Aktivierung der Phosphatidylinositol-Phosphodiesterase, die eine entscheidende Rolle in den zellulären Signalwegen spielt .

Ähnliche Verbindungen:

Palmitoylcarnitin: Eine weitere Acylcholinverbindung, die die Aktivierung der Proteinkinase C moduliert.

Acetylcholin: Ein Neurotransmitter, der ebenfalls mit der Proteinkinase C interagiert, aber andere strukturelle Eigenschaften aufweist.

Lysophosphatidylcholin: Ein Lipid, das einige funktionelle Ähnlichkeiten mit Palmitoylcholin teilt, aber unterschiedliche biologische Rollen hat.

Einzigartigkeit: Palmitoylcholin (Chlorid) ist einzigartig aufgrund seiner spezifischen Hemmung der Proteinkinase-C-Aktivität und seiner Fähigkeit, eine Hämolyse in Erythrozyten zu induzieren . Seine einzigartige chemische Struktur und seine biologischen Wirkungen machen es zu einer wertvollen Verbindung für die Forschung in verschiedenen wissenschaftlichen Bereichen.

Wirkmechanismus

Target of Action

Palmitoylcholine chloride is an acyl choline . Its primary target is Protein Kinase C (PKC) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Palmitoylcholine chloride interacts with its target, PKC, by inhibiting its activity . This inhibition occurs when palmitoylcholine chloride is used at a concentration of 100 μM . It also reduces enzyme activity by Ca(2+)-dependent phosphatidylinositol phosphodiesterase (EC 3.1.4.10) hydrolysis of phosphatidylinositol monolayers .

Biochemical Pathways

The inhibition of PKC activity by palmitoylcholine chloride can affect various biochemical pathways. PKC is involved in several signaling pathways and plays a crucial role in numerous cellular functions, including cell growth and differentiation

Result of Action

The inhibition of PKC activity by palmitoylcholine chloride can lead to various molecular and cellular effects. For instance, it has been found to induce hemolysis in rat erythrocytes . Additionally, plasma levels of palmitoylcholine chloride are decreased in female patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) .

Biochemische Analyse

Biochemical Properties

Palmitoylcholine chloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its notable interactions is with protein kinase C, where it acts as an inhibitor at a concentration of 100 micromolar . This inhibition affects various signaling pathways and cellular processes. Additionally, palmitoylcholine chloride induces hemolysis in rat erythrocytes, demonstrating its ability to disrupt cell membranes . It also interacts with phosphatidylinositol phosphodiesterase, reducing membrane stress and enzyme activity .

Cellular Effects

Palmitoylcholine chloride has profound effects on various types of cells and cellular processes. In erythrocytes, it induces hemolysis, leading to the breakdown of red blood cells . This compound also influences cell signaling pathways by inhibiting protein kinase C, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, palmitoylcholine chloride affects gene expression and cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of palmitoylcholine chloride involves its interaction with specific biomolecules and enzymes. It binds to protein kinase C, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, palmitoylcholine chloride interacts with phosphatidylinositol phosphodiesterase, reducing its activity and influencing membrane dynamics . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoylcholine chloride can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity may degrade over time, leading to reduced efficacy in long-term experiments. In vitro studies have shown that prolonged exposure to palmitoylcholine chloride can result in sustained inhibition of protein kinase C and persistent hemolysis in erythrocytes . These temporal effects underscore the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of palmitoylcholine chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase C and induces hemolysis without causing significant toxicity . At higher doses, palmitoylcholine chloride can lead to adverse effects, including severe hemolysis and potential toxicity to other cell types . These dosage-dependent effects highlight the need for careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

Palmitoylcholine chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase, influencing their activity and modulating metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism. Understanding the metabolic pathways of palmitoylcholine chloride is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, palmitoylcholine chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within cells can influence its activity and efficacy, making it essential to study its transport mechanisms in detail.

Subcellular Localization

Palmitoylcholine chloride exhibits specific subcellular localization, which can affect its activity and function. It is known to target cell membranes and interact with membrane-associated enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase . These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments. Understanding the subcellular localization of palmitoylcholine chloride is vital for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Palmitoylcholin (Chlorid) kann durch die Reaktion von Palmitinsäure mit Thionylchlorid zu Palmitoylchlorid synthetisiert werden, das dann mit Cholin umgesetzt wird . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Mischung auf Temperaturen zwischen 60 und 75 Grad Celsius für 0,5 bis 2 Stunden in Gegenwart eines organischen Amins .

Industrielle Produktionsmethoden: Die industrielle Produktion von Palmitoylcholin (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung leicht verfügbarer Rohstoffe, einfacher Prozessausrüstung und einen geringen Energieverbrauch, was ihn für die Großproduktion geeignet macht .

Analyse Chemischer Reaktionen

Reaktionstypen: Palmitoylcholin (Chlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren erzeugen, während die Reduktion Alkohole erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.

Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.

Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.

Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.

Eigenschaften

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

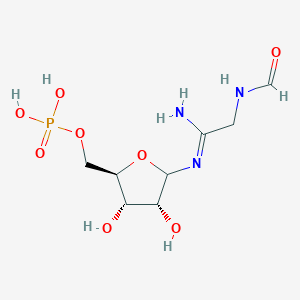

![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)